Molecular Weight and Lipophilicity vs. Parent Scaffold
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene (MW 151.25) carries 42.08 additional mass units compared to the unsubstituted 2-azaspiro[3.4]oct-6-ene parent scaffold (MW 109.17) . This mass increment corresponds to the isopropyl substituent (C3H7), which contributes approximately +0.8 to +1.2 units of calculated logP relative to the unsubstituted core based on standard fragment-based lipophilicity contributions of alkyl groups [1]. The increased lipophilicity alters membrane permeability potential and metabolic clearance liability, parameters that directly influence compound selection in lead optimization campaigns.
ΔlogP ≈ +0.8 to +1.2 (estimated)
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP contribution) |
|---|---|
| Target Compound Data | MW = 151.25 g/mol; estimated logP contribution of isopropyl = +0.8 to +1.2 units |
| Comparator Or Baseline | 2-Azaspiro[3.4]oct-6-ene (parent scaffold): MW = 109.17 g/mol |
| Quantified Difference | ΔMW = +42.08 g/mol (+38.5% increase); ΔlogP ≈ +0.8 to +1.2 (estimated) |
| Conditions | Calculated molecular weights; logP contribution estimated from fragment-based lipophilicity constants (π values) for alkyl substituents |
Why This Matters
Procurement decisions for medicinal chemistry building blocks hinge on predictable physicochemical property differences that enable rational library design; the isopropyl substituent provides tunable lipophilicity without introducing the metabolic liabilities of aromatic rings.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Fragment-based π values for alkyl substituents. View Source
